RGH-5526
Overview
Description
Preparation Methods
The synthesis of RGH-5526 involves several key steps:
Liberation of the Hydrazine Function: This is achieved through acidic hydrolysis in a biphasic system, resulting in the formation of 6-morpholino-3-pyridazinylhydrazine.
Reaction with tert-Butylacetoacetate or tert-Butylpropiolate: The resulting hydrazine compound is then reacted with either tert-butylacetoacetate or tert-butylpropiolate to yield this compound.
Industrial production methods for this compound are not widely documented, but the synthetic route described above provides a foundational approach for laboratory-scale synthesis.
Chemical Reactions Analysis
RGH-5526 undergoes several types of chemical reactions:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RGH-5526 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of antihypertensive agents on norepinephrine turnover and levels.
Biology: It is used to investigate the role of norepinephrine in the hypothalamus and its impact on peripheral sympathetic nerve activity.
Medicine: It is being explored as a potential treatment for hypertension due to its ability to significantly reduce blood pressure.
Mechanism of Action
RGH-5526 exerts its antihypertensive effects by increasing the turnover and utilization of norepinephrine in the hypothalamus . This increase in hypothalamic noradrenergic neuron activity leads to a decrease in peripheral sympathetic nerve activity, resulting in a significant reduction in blood pressure . The compound does not influence hypothalamic monoamine oxidase activity following prolonged treatment .
Comparison with Similar Compounds
RGH-5526 is unique in its ability to exert a greater norepinephrine-lowering effect in the hypothalamus compared to the periphery . Similar compounds include:
Clonidine: Another antihypertensive agent that acts on the central nervous system to reduce blood pressure.
Methyldopa: A centrally acting antihypertensive agent that is converted to alpha-methylnorepinephrine, which lowers blood pressure by stimulating central alpha-adrenergic receptors.
This compound stands out due to its specific action on hypothalamic norepinephrine turnover and its potential for fewer peripheral side effects compared to other antihypertensive agents .
Properties
IUPAC Name |
tert-butyl (3E)-3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-12(11-15(22)24-16(2,3)4)17-18-13-5-6-14(20-19-13)21-7-9-23-10-8-21/h5-6H,7-11H2,1-4H3,(H,18,19)/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVVCSICMNKDBE-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=C(C=C1)N2CCOCC2)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NN=C(C=C1)N2CCOCC2)/CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031898 | |
Record name | 3-((6-(4-Morpholinyl)-3-pyridazinyl)hydrazono)butanoic acid 1,1-dimethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69579-13-1 | |
Record name | GYKI 11679 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069579131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((6-(4-Morpholinyl)-3-pyridazinyl)hydrazono)butanoic acid 1,1-dimethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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